molecular formula C16H14ClN3O3S2 B2842328 5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034539-28-9

5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2842328
CAS No.: 2034539-28-9
M. Wt: 395.88
InChI Key: JCDQDMMTQOXHKG-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s suggested that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s suggested that similar compounds have shown inhibitory activity against certain viruses . This suggests that the compound might interact with its targets to inhibit their function, but further studies are needed to confirm this.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, but further studies are needed to confirm this.

Pharmacokinetics

The molecular weight of a similar compound, 5-chloro-2-methoxypyrimidine, is 144559 , which might influence its bioavailability

Result of Action

It’s suggested that similar compounds have shown inhibitory activity against certain viruses , indicating that the compound might have antiviral effects at the molecular and cellular level

Action Environment

It’s suggested that similar compounds require very high doses in vivo, associated with hypoglycemia This suggests that the compound’s action might be influenced by factors such as dosage and the presence of glucose in the body

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c1-23-14-3-2-12(17)8-15(14)25(21,22)20-9-13-16(19-6-5-18-13)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDQDMMTQOXHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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